Differential Antiproliferative Potency: Meta-Bromo vs. Unsubstituted Phenyl in Cancer Cell Lines
2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine demonstrates superior antiproliferative activity compared to its non-brominated analog, 2-phenyl-4-chloro-1,3,5-triazine, in key cancer cell lines. In vitro studies show the compound achieves a significantly lower IC50 against MDA-MB-231 breast cancer cells and HeLa cervical cancer cells . The presence of the meta-bromo substituent is a critical determinant of this enhanced potency.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 4.3 µg/mL (MDA-MB-231), 2.21 µg/mL (HeLa) |
| Comparator Or Baseline | 2-phenyl-4-chloro-1,3,5-triazine (IC50 > 50 µM) |
| Quantified Difference | > 10-fold reduction in IC50 for MDA-MB-231 |
| Conditions | In vitro cell viability assay (MTT or similar) on MDA-MB-231 and HeLa cell lines. |
Why This Matters
This quantifiable difference in potency directly impacts the compound's utility as a lead scaffold in anticancer drug discovery, justifying its selection over the simpler, non-brominated analog.
